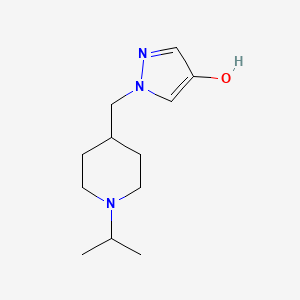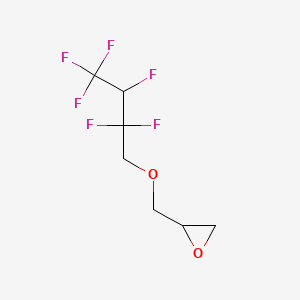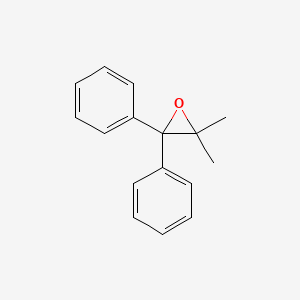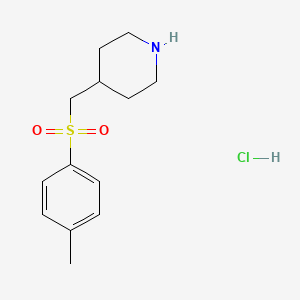![molecular formula C12H9Li B12081020 Lithium, [1,1'-biphenyl]-2-yl- CAS No. 55365-18-9](/img/structure/B12081020.png)
Lithium, [1,1'-biphenyl]-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [1,1’-biphenyl]-2-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl structure. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the preparation of other organolithium compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium, [1,1’-biphenyl]-2-yl- typically involves the reaction of biphenyl with lithium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C12H10+2Li→LiC12H9+H2
Industrial Production Methods
In an industrial setting, the production of lithium, [1,1’-biphenyl]-2-yl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically conducted at elevated temperatures to ensure complete conversion of biphenyl to the desired organolithium compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [1,1’-biphenyl]-2-yl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and biphenyl.
Reduction: Can reduce certain organic compounds, acting as a strong base.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Reduction: Often involves reactions with halogenated compounds or other electrophiles.
Substitution: Commonly uses reagents such as alkyl halides or carbonyl compounds under anhydrous conditions.
Major Products Formed
Oxidation: Lithium oxide and biphenyl.
Reduction: Various reduced organic compounds.
Substitution: New organolithium compounds or substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Lithium, [1,1’-biphenyl]-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of lithium, [1,1’-biphenyl]-2-yl- involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound can initiate or facilitate chemical reactions by donating electrons or abstracting protons.
Comparación Con Compuestos Similares
Similar Compounds
Lithium biphenyl: Another organolithium compound with similar reactivity but different structural properties.
Lithium phenyl: A simpler organolithium compound with a single phenyl group.
Lithium naphthyl: An organolithium compound with a naphthalene structure.
Uniqueness
Lithium, [1,1’-biphenyl]-2-yl- is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in complex organic synthesis and industrial applications where specific reactivity patterns are required.
Propiedades
Número CAS |
55365-18-9 |
|---|---|
Fórmula molecular |
C12H9Li |
Peso molecular |
160.2 g/mol |
Nombre IUPAC |
lithium;phenylbenzene |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-9H;/q-1;+1 |
Clave InChI |
GXVDJZSTYOFXTJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)C2=CC=CC=[C-]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)


![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)




